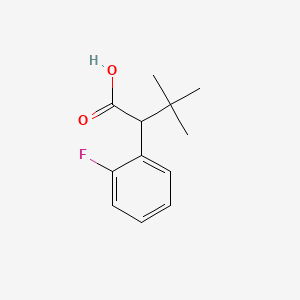2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid
CAS No.:
Cat. No.: VC13523754
Molecular Formula: C12H15FO2
Molecular Weight: 210.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H15FO2 |
|---|---|
| Molecular Weight | 210.24 g/mol |
| IUPAC Name | 2-(2-fluorophenyl)-3,3-dimethylbutanoic acid |
| Standard InChI | InChI=1S/C12H15FO2/c1-12(2,3)10(11(14)15)8-6-4-5-7-9(8)13/h4-7,10H,1-3H3,(H,14,15) |
| Standard InChI Key | BDIYNXYFIYSWJC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(C1=CC=CC=C1F)C(=O)O |
| Canonical SMILES | CC(C)(C)C(C1=CC=CC=C1F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure combines a fluorine-substituted aromatic ring with a branched aliphatic carboxylic acid. The IUPAC name, 2-(2-fluorophenyl)-3,3-dimethylbutanoic acid, reflects the substituents’ positions: a fluorine atom at the ortho-position of the phenyl ring and two methyl groups on the third carbon of the butanoic acid chain . The SMILES notation CC(C)(C)C(C1=CC=CC=C1F)C(=O)O succinctly encodes this arrangement .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Temperature | Yield Optimization |
|---|---|---|---|
| Hydrazone Formation | Hydrazine hydrate, diglycol | 20–180°C | Azeotropic water removal |
| Reduction | KOH/NaOH, triglycol | 100–250°C | Nitrogen gas evolution |
Challenges and Innovations
The steric hindrance imposed by the 3,3-dimethyl group and the electron-withdrawing fluorine substituent may complicate reaction kinetics. Patent EP0884299A1 highlights the risk of decarboxylation during base treatment, necessitating precise temperature control . Modern catalytic methods, such as palladium-mediated cross-couplings, could offer alternative routes to introduce the fluorophenyl group while preserving the carboxylic acid functionality.
Applications in Organic Synthesis
Role as a Building Block
2-(2-Fluorophenyl)-3,3-dimethylbutanoic acid is prized for its ability to confer steric bulk and electronic modulation to target molecules. Its applications include:
-
Pharmaceutical intermediates: The fluorine atom enhances bioavailability and metabolic stability, making the compound valuable in drug discovery .
-
Agrochemicals: Structural analogs of 3,3-dimethylbutyric acid are employed in insecticides and fungicides, as noted in EP0884299A1 .
Analytical Characterization
Structural Elucidation Techniques
-
Infrared Spectroscopy (IR): A strong absorption band near 1700 cm confirms the carboxylic acid C=O stretch.
-
Mass Spectrometry: Expected molecular ion peak at m/z 210.1 ([M]) with fragments corresponding to the loss of CO (m/z 166.1) and fluorophenyl group (m/z 95) .
Pharmacological and Toxicological Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume